

# Application Notes and Protocols: (R)-DTBM-SEGPPOS in Palladium-Catalyzed Kinetic Resolution

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## Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

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These application notes provide a comprehensive overview of the use of the chiral ligand (R)-3,5-tBu-4-MeO-SEGPPOS, commonly known as **(R)-DTBM-SEGPPOS**, in palladium-catalyzed kinetic resolutions. The focus is on the highly efficient kinetic resolution of tertiary propargylic alcohols, a critical transformation for the synthesis of enantioenriched compounds in pharmaceutical and materials science.

## Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. The success of this technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The palladium complex of the sterically demanding and electron-rich phosphine ligand, **(R)-DTBM-SEGPPOS**, has emerged as a highly effective catalyst for the kinetic resolution of a variety of substrates, notably tertiary propargylic alcohols. This system offers high enantioselectivity under mild reaction conditions, making it a valuable tool for asymmetric synthesis.

## Application: Kinetic Resolution of Tertiary Propargylic Alcohols

The palladium-catalyzed kinetic resolution of racemic tertiary propargylic alcohols using the chiral ligand **(R)-DTBM-SEGPHOS** allows for the efficient synthesis of both enantioenriched tertiary propargylic alcohols and the corresponding tetrasubstituted 2,3-allenoic acids. This transformation is characterized by its broad substrate scope and excellent enantioselectivity.

## Data Presentation

The following tables summarize the quantitative data for the kinetic resolution of various tertiary propargylic alcohols catalyzed by Pd(**(R)-DTBM-SEGPHOS**)Cl<sub>2</sub>. The data highlights the yield of the recovered starting material ((S)-alcohol), its enantiomeric excess (ee), the yield of the 2,3-allenoic acid product, and its enantiomeric excess.

Table 1: Substrate Scope of the Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate (rac-1)	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	Recovered Alcohol ((S)-1) Yield (%)	Recovered Alcohol ((S)-1) ee (%)	Allenoic Acid (2) Yield (%)	Allenoic Acid (2) ee (%)
1a	Ph	Me	n-Bu	46	98	51	90
1b	4-MeC <sub>6</sub> H <sub>4</sub>	Me	n-Bu	45	>99	53	91
1c	4-MeOC <sub>6</sub> H <sub>4</sub>	Me	n-Bu	47	97	50	91
1d	4-FC <sub>6</sub> H <sub>4</sub>	Me	n-Bu	48	96	50	92
1e	4-ClC <sub>6</sub> H <sub>4</sub>	Me	n-Bu	47	97	51	92
1f	4-BrC <sub>6</sub> H <sub>4</sub>	Me	n-Bu	46	98	52	93
1g	2-Naphthyl	Me	n-Bu	45	>99	53	92
1h	Ph	Et	n-Pr	47	96	51	90
1i	Ph	Me	Ph	48	95	49	91
1j	c-Pr	Me	n-Bu	45	93	52	88

Reaction conditions: rac-1 (0.2 mmol), Pd(**(R)-DTBM-SEGPHOS**)Cl<sub>2</sub> (2 mol%), (PhO)<sub>2</sub>PO<sub>2</sub>H (10 mol%), H<sub>2</sub>O (20 equiv), CO (1 atm), Toluene (0.1 M), 20 °C, 36 h.

## Experimental Protocols

### General Procedure for the Kinetic Resolution of Tertiary Propargylic Alcohols

Materials:

- Racemic tertiary propargylic alcohol
- Pd(**(R)**-DTBM-SEGP $\text{HOS}$ )Cl $_2$
- Diphenyl phosphate ((PhO) $_2$ PO $_2$ H)
- Toluene (anhydrous)
- Water (degassed)
- Carbon monoxide (CO) gas (balloon)
- Standard laboratory glassware (Schlenk tube, etc.)
- Magnetic stirrer

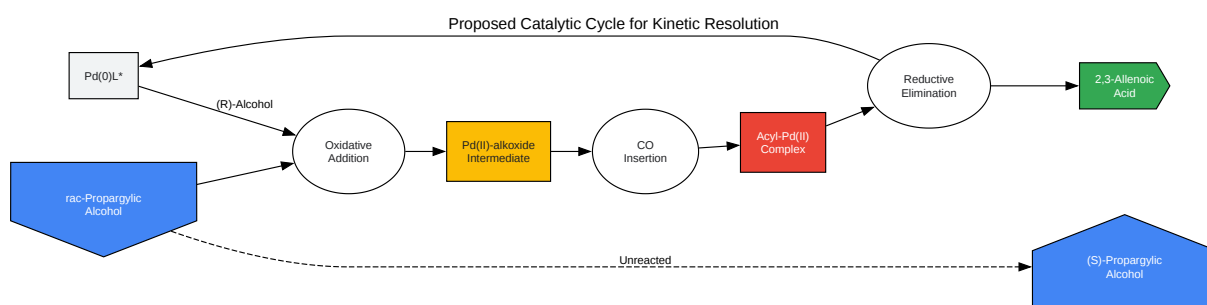
Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the racemic tertiary propargylic alcohol (1.0 equiv), Pd(**(R)**-DTBM-SEGP $\text{HOS}$ )Cl $_2$  (0.02 equiv), and diphenyl phosphate (0.10 equiv).
- Add anhydrous toluene to dissolve the solids.
- Add degassed water (20 equiv).
- Evacuate and backfill the Schlenk tube with carbon monoxide (CO) from a balloon three times.
- Stir the reaction mixture vigorously at 20 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion (typically after 36 hours), quench the reaction by venting the CO atmosphere.

- Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to separate the unreacted alcohol and the 2,3-allenoic acid product.
- Determine the enantiomeric excess of the recovered alcohol and the allenoic acid product by chiral HPLC analysis.

## Visualizations

### Catalytic Cycle

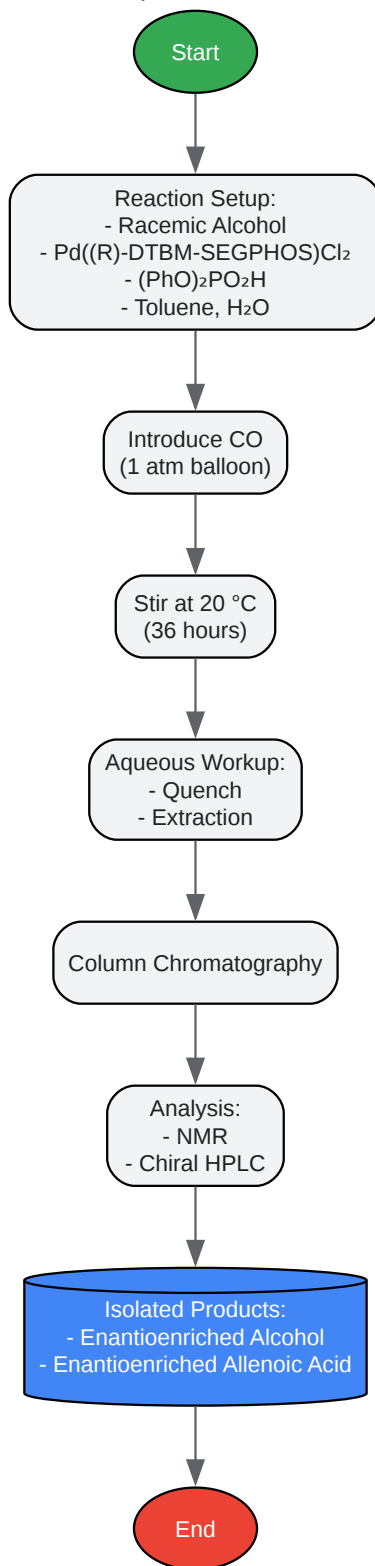


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Caption: Proposed catalytic cycle for the kinetic resolution.

## Experimental Workflow

## General Experimental Workflow



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Caption: General workflow for the kinetic resolution experiment.

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